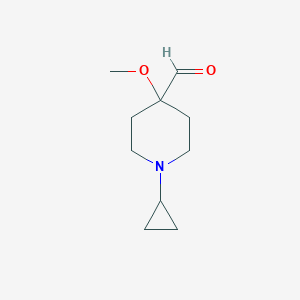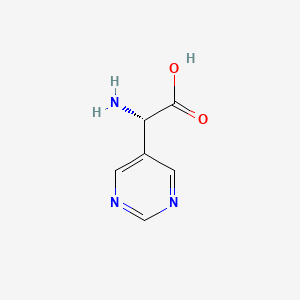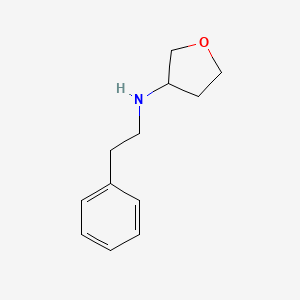![molecular formula C17H14N2O6S B13059331 2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid](/img/structure/B13059331.png)
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C₁₇H₁₄N₂O₆S. This compound is known for its unique structure, which includes a quinoline core substituted with hydroxy, methoxyphenyl, and sulfamoyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxyquinoline-4-carboxylic acid with 2-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine. This reaction proceeds under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a quinone derivative, while reduction of a nitro group results in an amine .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an enzyme inhibitor and can be used in studies related to enzyme kinetics and inhibition.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The sulfamoyl group can form hydrogen bonds with amino acid residues in the enzyme, enhancing its inhibitory effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxyquinoline-4-carboxylic acid: Lacks the methoxyphenyl and sulfamoyl groups, making it less versatile in certain applications.
6-Methoxyquinoline-4-carboxylic acid:
2-Hydroxy-6-methylquinoline-4-carboxylic acid: Substitutes a methyl group for the methoxyphenyl group, altering its chemical properties.
Uniqueness
2-Hydroxy-6-[(2-methoxyphenyl)sulfamoyl]quinoline-4-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and sulfamoyl groups allows for diverse chemical modifications and interactions with biological targets .
Eigenschaften
Molekularformel |
C17H14N2O6S |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
6-[(2-methoxyphenyl)sulfamoyl]-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H14N2O6S/c1-25-15-5-3-2-4-14(15)19-26(23,24)10-6-7-13-11(8-10)12(17(21)22)9-16(20)18-13/h2-9,19H,1H3,(H,18,20)(H,21,22) |
InChI-Schlüssel |
UZKATCMZSZQUCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyl[(4-chloro-3-fluorophenyl)methyl]amine](/img/structure/B13059262.png)

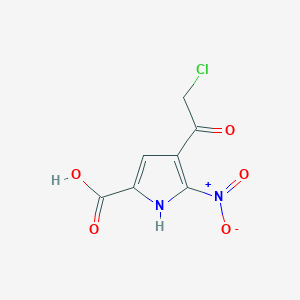
![tert-butyl-[(1R,2S)-2-ethynylcyclopropyl]oxy-dimethylsilane](/img/structure/B13059278.png)
![8-{2-[(E)-(2-chlorophenyl)methylidene]hydrazino}quinolinium chloride](/img/structure/B13059284.png)
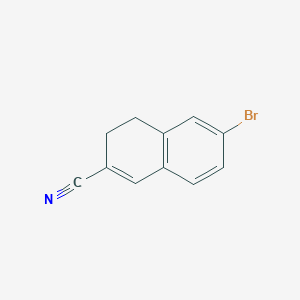
![3-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B13059307.png)
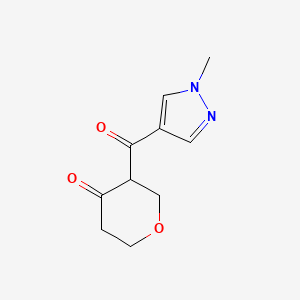
![6,7-Dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13059316.png)
